molecular formula C19H23NO2S B2965174 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide CAS No. 1448053-26-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide

Cat. No.: B2965174
CAS No.: 1448053-26-6
M. Wt: 329.46
InChI Key: LGHFYVBATZEIFK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide is a butanamide derivative characterized by a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety and a phenyl group at the second carbon of the butanamide backbone. The methylthio (SCH₃) group and hydroxyethyl substituent are critical functional motifs that may influence bioactivity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-3-17(14-7-5-4-6-8-14)19(22)20-13-18(21)15-9-11-16(23-2)12-10-15/h4-12,17-18,21H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHFYVBATZEIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving:

  • Formation of Intermediate: : Preparation starts with the formation of the intermediate 4-(methylthio)phenylacetaldehyde.

  • Reduction Reaction: : The intermediate undergoes a reduction reaction to form 2-hydroxy-2-(4-(methylthio)phenyl)ethanol.

  • Amidation Reaction: : This product then reacts with 2-phenylbutanoic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final compound.

Industrial Production Methods

For industrial-scale production, these reactions are optimized using catalysts and specific conditions that ensure higher yields and purity. Employing continuous flow reactors and solvent-free conditions can enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

  • Reduction: : Can be reduced to form the corresponding sulfide derivatives.

  • Substitution: : Reacts with electrophiles and nucleophiles at the methylthio group and hydroxyl group.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

  • Reduction: : Catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Requires reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Sulfides.

  • Substitution Products: : Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

In Chemistry

  • Analytical Standards: : Used as a reference material for chromatographic methods due to its well-defined structure.

  • Reaction Mechanisms: : Serves as a model compound to study reaction kinetics and mechanisms in organic chemistry.

In Biology

  • Enzyme Inhibitor: : Investigated as a potential inhibitor of enzymes involved in metabolic pathways.

  • Biological Probes: : Utilized in studies to understand biological processes due to its specific binding properties.

In Medicine

  • Drug Development: : Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

  • Diagnostics: : Employed in diagnostic assays for its ability to interact with biological macromolecules.

In Industry

  • Material Science: : Used in the synthesis of novel materials with enhanced mechanical and thermal properties.

  • Catalysis: : Investigated for its potential as a catalyst in various industrial reactions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl and methylthio groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic contacts. These interactions can modulate enzymatic activity and receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Potential: The structural similarity to IV-5 and Fenamiphos suggests the target compound could be optimized for fungicidal or insecticidal applications. However, the butanamide backbone may reduce electrophilicity compared to sulfonamides or organophosphates, necessitating derivatization for enhanced activity .
  • Pharmaceutical Relevance : Crystalline butanamide derivatives () highlight the importance of solid-state forms in drug development. The target compound’s hydroxyethyl group may improve solubility, a critical factor for oral bioavailability .
  • rat beta-3-AR) underscore the need for human-targeted optimization if the compound is developed for metabolic disorders .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenylbutanamide, also known by its CAS number 1448053-26-6, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H23NO2S
  • Molecular Weight : 329.5 g/mol
  • CAS Number : 1448053-26-6

The structure of the compound features a hydroxyl group and a methylthio group attached to a phenyl ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of phenylbutanamide can inhibit the growth of cancer cells. For instance, a study evaluating similar compounds reported IC50 values ranging from 0.5 to 3.58 μM against breast cancer cell lines (MDA-MB-231) and other malignancies such as cervical and ovarian cancers . Although specific data for this compound is not available, the structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

Research into related compounds has demonstrated their ability to reduce inflammation in vivo. For example, a study on sulfa-substituted derivatives highlighted their anti-inflammatory and antibacterial properties in animal models . The presence of a hydroxyl group in this compound could enhance its anti-inflammatory efficacy through the inhibition of pro-inflammatory mediators.

Case Study 1: Antiproliferative Activity

A comparative study on various phenyl-substituted compounds revealed that those with similar structural motifs exhibited significant antiproliferative activity against cancer cell lines. The best-performing compounds showed IC50 values as low as 0.50 μM . This suggests the need for further investigation into this compound's potential as an anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications in the phenyl ring and the addition of functional groups like hydroxyl or methylthio can significantly affect biological activity. Compounds with optimal substitutions demonstrated enhanced efficacy against cancer cells and inflammatory responses .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values ranging from 0.5 to 3.58 μM in cancer cells
Anti-inflammatoryModulation of cytokine production
Structure–Activity RelationshipEnhanced effects with specific substitutions

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